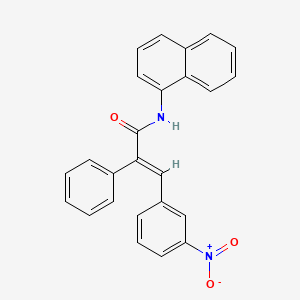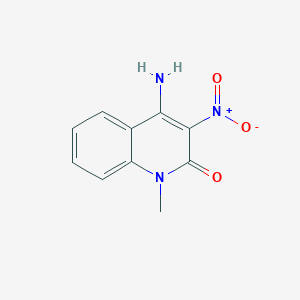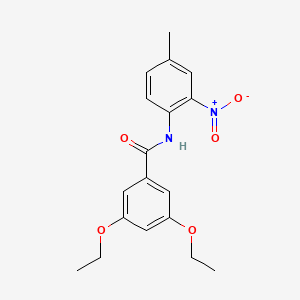![molecular formula C20H22ClFN2O3S2 B5023450 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5023450.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic use in treating cystic fibrosis.
作用機序
2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide works by binding to a specific site on the CFTR protein, known as the CFTR inhibitor binding site (IBS). This binding prevents the opening of the CFTR channel, which in turn reduces the movement of salt and water in and out of cells. By reducing the movement of salt and water, this compound helps to reduce the buildup of thick, sticky mucus in the lungs and other organs that is characteristic of cystic fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit the function of the CFTR protein in both in vitro and in vivo studies. In vitro studies have shown that this compound can effectively inhibit the function of both wild-type and mutant CFTR proteins, making it a promising therapeutic option for patients with cystic fibrosis. In vivo studies have shown that this compound can help to reduce the buildup of thick, sticky mucus in the lungs of mice with cystic fibrosis, leading to improved lung function.
実験室実験の利点と制限
One of the main advantages of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide is its specificity for the CFTR protein, which makes it a promising therapeutic option for patients with cystic fibrosis. However, one of the limitations of this compound is its relatively low potency, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, this compound has been shown to have off-target effects on other ion channels, which can limit its use in certain experimental settings.
将来の方向性
For 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide research include identifying more potent analogs of the compound that can achieve therapeutic concentrations in vivo, as well as exploring its use in combination with other cystic fibrosis therapies. Additionally, further studies are needed to fully understand the off-target effects of this compound on other ion channels, and to develop strategies to mitigate these effects. Finally, research is needed to explore the potential use of this compound in treating other diseases that involve dysfunction of ion channels, such as hypertension and epilepsy.
合成法
2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide is synthesized through a multistep process that involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium sulfide to form 2-chloro-6-fluorobenzyl thiol. This intermediate is then reacted with N-[4-(1-piperidinylsulfonyl)phenyl]acetamide in the presence of a base to form this compound.
科学的研究の応用
2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has been extensively studied for its potential therapeutic use in treating cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. This compound works by inhibiting the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells. By inhibiting CFTR, this compound can help to reduce the buildup of thick, sticky mucus in the lungs and other organs that is characteristic of cystic fibrosis.
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3S2/c21-18-5-4-6-19(22)17(18)13-28-14-20(25)23-15-7-9-16(10-8-15)29(26,27)24-11-2-1-3-12-24/h4-10H,1-3,11-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMPKESQIYLLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CSCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-allyl-5-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5023371.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5023380.png)

![4-allyl-2-methoxy-1-{4-[3-(trifluoromethyl)phenoxy]butoxy}benzene](/img/structure/B5023390.png)

![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl benzoate](/img/structure/B5023399.png)
![4-[(4-amino-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B5023415.png)

![N-(4-acetylphenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5023439.png)



![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5023486.png)